Ensartinib is a potent, second-generation aminopyridazine-based tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). In procurement and preclinical research contexts, it serves as a critical reference material for evaluating kinase selectivity, overcoming acquired resistance mutations, and modeling central nervous system (CNS) penetration. Unlike first-generation benchmarks such as crizotinib, ensartinib maintains sub-nanomolar potency against wild-type ALK while providing extended coverage against a broad spectrum of clinically relevant resistance mutations (e.g., L1196M, C1156Y) and off-target kinases like ROS1 and TRKA/B/C[1]. Its distinct physicochemical profile, particularly its enhanced blood-brain barrier permeability, makes it an indispensable tool compound for in vivo orthotopic models and advanced biochemical screening cascades.
Substituting ensartinib with older-generation ALK inhibitors (like crizotinib) or closely related second-generation analogs critically compromises assay integrity in specialized preclinical workflows. Crizotinib fails as a substitute in resistance modeling due to its vulnerability to the L1196M gatekeeper mutation, rendering it useless as a positive control for resistant cell lines [1]. Furthermore, crizotinib's poor CNS penetrance disqualifies it from use in orthotopic brain metastasis models, where ensartinib demonstrates superior pharmacokinetic distribution. From a formulation standpoint, procuring the incorrect salt form—such as using ensartinib hydrochloride instead of the free base (CAS 1370651-20-9)—can introduce chloride counterions that may disrupt delicate co-crystallization studies or alter DMSO solubility profiles in high-throughput biochemical assays .
In comparative biochemical kinase assays, ensartinib demonstrates a roughly 10-fold greater potency against wild-type ALK compared to the first-generation benchmark, crizotinib. Specifically, ensartinib achieves an IC50 of <0.4 nM, whereas crizotinib typically requires ~4.0 nM to achieve the same level of inhibition [1]. This significant difference in intrinsic potency allows researchers to utilize lower compound concentrations in cellular and biochemical assays, thereby reducing the risk of solvent (DMSO) toxicity and minimizing off-target pharmacological noise.
| Evidence Dimension | Wild-type ALK IC50 |
| Target Compound Data | Ensartinib (<0.4 nM) |
| Comparator Or Baseline | Crizotinib (~4.0 nM) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | In vitro biochemical kinase activity assay |
Enables lower-concentration dosing in high-throughput screening, minimizing solvent artifacts and improving the signal-to-noise ratio.
A primary driver for procuring ensartinib over crizotinib is its retained efficacy against clinically significant ALK resistance mutations. In profiling studies, ensartinib maintains an IC50 of <4.0 nM against the L1196M gatekeeper mutation, whereas crizotinib suffers a massive loss of potency, often requiring concentrations exceeding 100 nM to exert an inhibitory effect [1]. This retained activity makes ensartinib an essential positive control in secondary screening cascades designed to evaluate novel compounds against resistant cell lines.
| Evidence Dimension | ALK L1196M mutant IC50 |
| Target Compound Data | Ensartinib (<4.0 nM) |
| Comparator Or Baseline | Crizotinib (>100 nM / Resistant) |
| Quantified Difference | >25-fold retention of potency against the mutant |
| Conditions | In vitro kinase profiling against engineered ALK variants |
Essential for validating in vitro models of acquired TKI resistance, serving as a reliable positive control where first-generation inhibitors fail.
For in vivo pharmacokinetic and orthotopic tumor modeling, ensartinib provides a significantly more relevant baseline for CNS-active compounds than crizotinib. Clinical and preclinical pharmacokinetic data reveal that ensartinib achieves a cerebrospinal fluid (CSF)-to-plasma ratio of approximately 1.65% to 2.05%[1]. In stark contrast, crizotinib is heavily restricted by efflux transporters, resulting in a marginal CSF-to-plasma ratio of roughly 0.3% [2]. This superior penetrance profile dictates the selection of ensartinib for any studies evaluating intracranial tumor suppression.
| Evidence Dimension | CSF-to-plasma concentration ratio |
| Target Compound Data | Ensartinib (~1.65% - 2.05%) |
| Comparator Or Baseline | Crizotinib (~0.3%) |
| Quantified Difference | ~5.5 to 6.8-fold higher CNS penetrance |
| Conditions | In vivo pharmacokinetic distribution analysis |
Dictates the selection of ensartinib as the preferred benchmark for in vivo orthotopic brain tumor models and BBB-permeability studies.
The procurement of ensartinib free base (CAS 1370651-20-9) versus its hydrochloride salt (CAS 2137030-98-7) is a critical decision based on downstream application. The free base form is typically prioritized for DMSO-based in vitro biochemical assays and structural biology applications, such as X-ray crystallography, where the presence of chloride counterions from the salt form could disrupt delicate binding pockets or alter the local pH microenvironment . Conversely, the HCl salt is often selected for aqueous formulation in in vivo dosing.
| Evidence Dimension | Counterion presence and assay formulation |
| Target Compound Data | Ensartinib free base (No counterion, optimal for DMSO/crystallography) |
| Comparator Or Baseline | Ensartinib HCl salt (Chloride counterion, optimal for aqueous dosing) |
| Quantified Difference | Absence of chloride counterion in the free base |
| Conditions | Reagent preparation for structural biology and non-aqueous in vitro assays |
Ensures structural biologists and assay developers avoid counterion interference during co-crystallization or high-throughput biochemical screening.
Due to its sub-nanomolar potency against the L1196M gatekeeper mutation, ensartinib is the ideal reference standard for secondary screening cascades evaluating next-generation ALK inhibitors against crizotinib-resistant cell lines [1].
Ensartinib's established CSF-to-plasma ratio (~1.65%) makes it a superior positive control for in vivo pharmacokinetic studies and orthotopic brain metastasis models, replacing poorly penetrant compounds like crizotinib [2].
The free base form of ensartinib (CAS 1370651-20-9) is specifically suited for X-ray crystallography and structure-activity relationship (SAR) mapping, where avoiding chloride counterion interference is critical for resolving the ATP-binding pocket of ALK and ROS1.
Because ensartinib potently inhibits ALK, ROS1, and TRKA/B/C while sparing other kinases, it serves as a highly efficient, multi-target positive control in broad-spectrum kinase profiling, reducing the need to procure separate inhibitors for these related targets [3].